molecular formula C9H19NO2 B13959764 Cyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)- CAS No. 63918-84-3

Cyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)-

Cat. No.: B13959764
CAS No.: 63918-84-3
M. Wt: 173.25 g/mol
InChI Key: CJDSBANVLCMXGR-UHFFFAOYSA-N
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Description

4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol It is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxyl group, a methylaminomethyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.

    Aminomethylation: The methylaminomethyl group is introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as methylamine), and the cyclohexanone derivative.

    Methanol Group Addition:

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives

    Reduction: Formation of cyclohexanol derivatives

    Substitution: Formation of various substituted cyclohexane derivatives

Scientific Research Applications

4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aminomethyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanemethanol: Similar structure but lacks the hydroxyl and aminomethyl groups.

    4-Hydroxycyclohexanemethanol: Similar structure but lacks the aminomethyl group.

    4-Methylaminomethylcyclohexanemethanol: Similar structure but lacks the hydroxyl group.

Uniqueness

4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol is unique due to the presence of all three functional groups (hydroxyl, aminomethyl, and methanol) on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63918-84-3

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C9H19NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h7-12H,2-6H2,1H3

InChI Key

CJDSBANVLCMXGR-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1CCC(CC1)O)O

Origin of Product

United States

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